molecular formula C12H15ClFN3S B2768653 4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216500-44-5

4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2768653
CAS No.: 1216500-44-5
M. Wt: 287.78
InChI Key: KRZVXUCDUBCWRE-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with a fluoro group and a methylpiperazine moiety

Scientific Research Applications

4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Future Directions

The future directions for the research on “4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in medical and pharmaceutical fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.

    Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.

    Attachment of the Methylpiperazine Moiety: The methylpiperazine group is attached through a nucleophilic substitution reaction, often using a piperazine derivative and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the fluoro group, potentially leading to the formation of dihydrothiazole or defluorinated derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the fluoro and piperazine sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrothiazole or defluorinated derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nature of the substituent.

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

4-fluoro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3S.ClH/c1-15-5-7-16(8-6-15)12-14-11-9(13)3-2-4-10(11)17-12;/h2-4H,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZVXUCDUBCWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC=C3S2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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